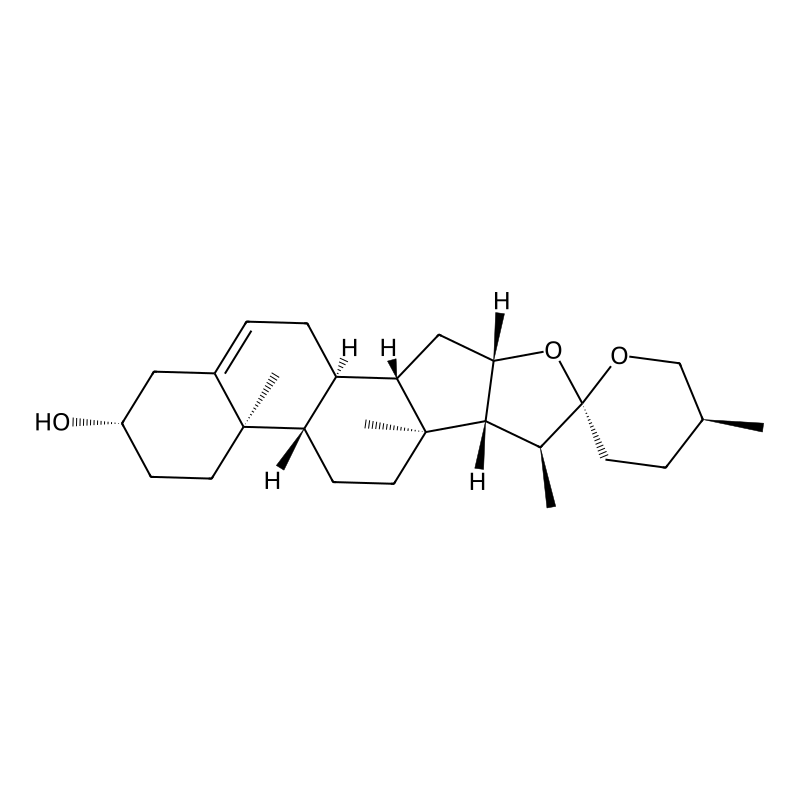

Yamogenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Yamogenin is a naturally occurring steroidal sapogenin and the C-25 epimer of diosgenin. Extracted primarily from Dioscorea species and Trigonella foenum-graecum (fenugreek), it serves as a critical chiral building block in the pharmaceutical industry [1]. Its primary industrial value lies in its spirostane skeleton, which can undergo Marker degradation to yield steroidal intermediates like pregnenolone and progesterone. As a highly purified chemical standard, Yamogenin is essential for standardizing botanical extracts, quantifying 25S/25R epimeric ratios, and serving as a stereospecific precursor for the synthesis of 25S-configured steroidal drugs and solanum alkaloids [2].

Substituting yamogenin with its more common 25R-epimer, diosgenin, or other in-class sapogenins like tigogenin, fundamentally alters the stereochemical outcome of downstream synthesis [1]. Because the C-25 methyl group in yamogenin possesses a β-orientation (25S) rather than the α-orientation (25R) found in diosgenin, it dictates the spatial arrangement of the F-ring. This structural divergence prevents generic substitution in stereocontrolled syntheses of specific alkaloid analogues and neo-steroids. Furthermore, in quality control applications, failing to use a pure yamogenin standard prevents the accurate resolution of the 919/900 cm⁻¹ infrared absorption ratio, leading to misquantification of sapogenin yields in commercial extraction processes [2].

Stereospecific Precursor Suitability for 25S-Steroid Synthesis

In the synthesis of stereospecific steroidal derivatives and solanum alkaloids (such as demissidine analogues), the starting sapogenin dictates the final C-25 configuration. Yamogenin provides the requisite 25S (β-methyl) configuration, whereas diosgenin provides the 25R (α-methyl) configuration. Utilizing yamogenin allows for the direct synthesis of 25S-target molecules without requiring complex, low-yield stereoinversion steps at the C-25 position, which are notoriously difficult to achieve under standard catalytic hydrogenation or reductive amination conditions [1].

| Evidence Dimension | C-25 Stereochemical Configuration |

| Target Compound Data | Yamogenin (25S, β-methyl orientation) |

| Comparator Or Baseline | Diosgenin (25R, α-methyl orientation) |

| Quantified Difference | Absolute inversion of the C-25 chiral center |

| Conditions | Precursor selection for stereocontrolled steroidal/alkaloid synthesis |

Procurement of pure yamogenin is mandatory when the target pharmaceutical active pharmaceutical ingredient (API) or intermediate requires a 25S configuration.

Analytical Differentiation via Infrared Spectrophotometry

Yamogenin and diosgenin frequently co-occur in plant matrices, necessitating precise analytical standards for extract standardization. Infrared (IR) spectrophotometry distinguishes these epimers based on the F-ring spirostan structure fingerprint region. For yamogenin (a 25S-sapogenin), the absorption band at 919 cm⁻¹ is stronger than the band at 900 cm⁻¹. In contrast, the diosgenin (25R) baseline exhibits an inverted ratio, with the 900 cm⁻¹ band being stronger than the 919 cm⁻¹ band[1].

| Evidence Dimension | IR Absorption Fingerprint (919 cm⁻¹ vs 900 cm⁻¹ intensity) |

| Target Compound Data | Yamogenin (Intensity 919 cm⁻¹ > 900 cm⁻¹) |

| Comparator Or Baseline | Diosgenin (Intensity 900 cm⁻¹ > 919 cm⁻¹) |

| Quantified Difference | Inverted absorption intensity ratio in the spirostanol fingerprint region |

| Conditions | Solid-state IR spectrophotometry (Nujol/KBr) |

A high-purity yamogenin standard is critical for QA/QC laboratories to accurately quantify the 25S/25R epimeric ratio in commercial fenugreek or wild yam extracts.

Comparative Cytotoxic Potency in Ovarian and Cervical Cancer Models

When evaluated for intrinsic biological activity, yamogenin demonstrates potent cytotoxicity that outperforms other common sapogenins like tigogenin. In HeLa cervical cancer cell assays, yamogenin exhibited an IC50 of 16.5 ± 0.59 µg/mL, which is highly comparable to diosgenin (16.3 ± 0.26 µg/mL) but represents more than double the potency of tigogenin (IC50 = 35.6 ± 3.69 µg/mL). Furthermore, in SKOV-3 ovarian cancer cells, yamogenin achieved an IC50 of 16.7 ± 0.08 µg/mL, slightly outperforming diosgenin (19.3 ± 0.97 µg/mL)[1].

| Evidence Dimension | In vitro IC50 (HeLa and SKOV-3 cell lines) |

| Target Compound Data | Yamogenin (16.5 µg/mL in HeLa; 16.7 µg/mL in SKOV-3) |

| Comparator Or Baseline | Tigogenin (35.6 µg/mL in HeLa) and Diosgenin (19.3 µg/mL in SKOV-3) |

| Quantified Difference | ~2x greater potency than tigogenin; slightly superior to diosgenin in SKOV-3 |

| Conditions | MTT/RTCA viability assays (24-72 hours) |

For researchers screening sapogenins for oncology applications, yamogenin offers a highly potent alternative to tigogenin with distinct pathway activation profiles compared to diosgenin.

Analytical Standard for Botanical Extract Standardization

Yamogenin is highly procured for QA/QC workflows to determine the yamogenin-to-diosgenin ratio in Trigonella foenum-graecum and Dioscorea extracts via HPLC or IR spectroscopy, ensuring batch-to-batch consistency in raw material sourcing[1].

Stereospecific Synthesis of 25S-Steroids

It serves as a critical chiral starting material for the semi-synthesis of 25S-configured steroidal drugs and solanum alkaloids (e.g., demissidine analogues) where the β-methyl orientation must be preserved to maintain target pharmacological activity [2].

Precursor for Marker Degradation

Yamogenin is utilized in pharmaceutical manufacturing to undergo side-chain cleavage (Marker degradation) to yield valuable 16-dehydropregnenolone acetate and subsequent steroidal hormones, acting as a direct alternative or complement to diosgenin [2].

Oncology and Apoptosis Research

Employed in in vitro studies as a potent cytotoxic agent to investigate intrinsic and extrinsic apoptotic pathways, specifically evaluating its role in upregulating TNFRSF25 and comparing its efficacy against other sapogenins like tigogenin in cervical and ovarian cancer models [3].

References

- [1] Steroidal Sapogenin from the Rhizomes of Asparagus africanus Lam. African Journal of Pharmaceutical Research and Development, 2006.

- [2] Synthesis of Solanum Alkaloid Demissidine Stereoisomers and Analogues. The Journal of Organic Chemistry, ACS Publications, 2021.

- [3] Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines. Taylor & Francis, 2021.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types